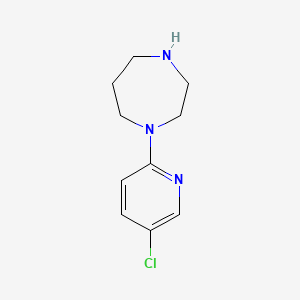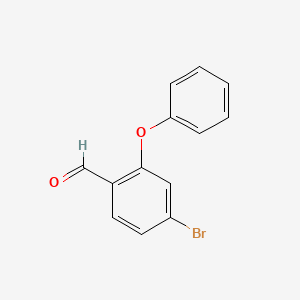
4-Bromo-2-phenoxybenzaldehyde
Übersicht
Beschreibung
4-Bromo-2-phenoxybenzaldehyde is a chemical compound with the molecular formula C13H9BrO2 . It has a molecular weight of 277.12 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-phenoxybenzaldehyde is 1S/C13H9BrO2/c14-11-7-6-10 (9-15)13 (8-11)16-12-4-2-1-3-5-12/h1-9H . This code provides a specific textual identifier for the compound’s molecular structure.
Physical And Chemical Properties Analysis
4-Bromo-2-phenoxybenzaldehyde is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available literature.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Radical Scavenging Activity
4-Bromo-2-phenoxybenzaldehyde has shown potential in antioxidant and radical scavenging activities. Bromophenols, including 4-Bromo-2-phenoxybenzaldehyde derivatives, isolated from marine red algae have demonstrated DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, highlighting their antioxidant potential (Li et al., 2008).
Synthesis and Characterization in Chemical Compounds
This compound plays a role in the synthesis and characterization of various chemical compounds. For instance, it has been used in the creation of fluorinated benzothiazepines and pyrazolines, with its structure being established based on spectral data (Jagadhani et al., 2015). Additionally, its synthesis through green chemistry methods, such as the mechanochemical green grinding method, demonstrates its applicability in environmentally friendly chemical processes (Zulfiqar et al., 2020).
Applications in Organic Synthesis
4-Bromo-2-phenoxybenzaldehyde is significant in organic synthesis, particularly under palladium-catalyzed cross-coupling conditions. It has been used in the construction of compounds with potential biological and medicinal applications (Ghosh & Ray, 2017).
Role in Polybrominated Diphenyl Ether Studies
The compound has been utilized in the study of polybrominated diphenyl ethers (PBDEs), frequently used as flame retardants. It has been instrumental in synthesizing hydroxylated and methoxylated PBDEs for analytical and toxicological studies (Marsh et al., 2003).
Analytical Chemistry Applications
4-Bromo-2-phenoxybenzaldehyde is important in analytical chemistry, demonstrated by its use in gas chromatography for the separation and determination of related compounds (Shi Jie, 2000).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-bromo-2-phenoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-11-7-6-10(9-15)13(8-11)16-12-4-2-1-3-5-12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLULRYIBJHDLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-phenoxybenzaldehyde | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2427959.png)
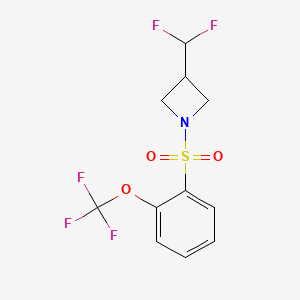
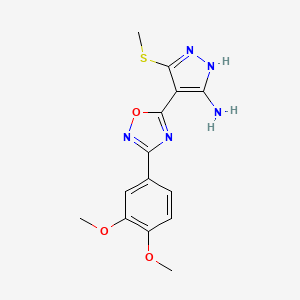
![N-[2-(2-Hydroxyethoxy)-2-(4-methylphenyl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2427963.png)
![2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N,N-diethylacetamide](/img/structure/B2427964.png)
![2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}benzoic acid](/img/structure/B2427965.png)
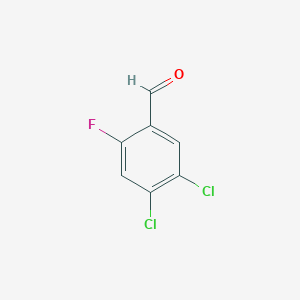
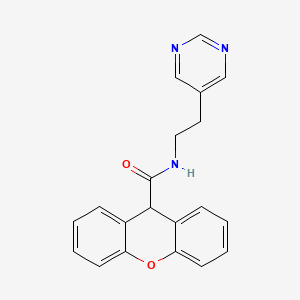
![N1-(4-fluorobenzyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2427973.png)
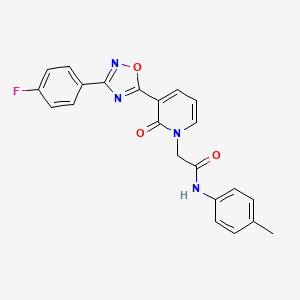
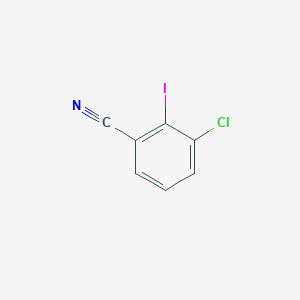
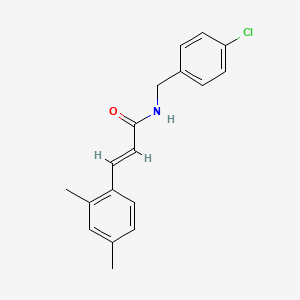
![2-((2-methoxyethyl)amino)-3-(4-methoxyphenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2427981.png)
